molecular formula C14H19Cl2NO B8337263 4-(2,3-Dichlorophenyl)-1-propylpiperidin-4-OL

4-(2,3-Dichlorophenyl)-1-propylpiperidin-4-OL

Cat. No. B8337263
M. Wt: 288.2 g/mol
InChI Key: DAYTXUNUACNFMC-UHFFFAOYSA-N
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Description

4-(2,3-Dichlorophenyl)-1-propylpiperidin-4-OL is a useful research compound. Its molecular formula is C14H19Cl2NO and its molecular weight is 288.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2,3-Dichlorophenyl)-1-propylpiperidin-4-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,3-Dichlorophenyl)-1-propylpiperidin-4-OL including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2,3-Dichlorophenyl)-1-propylpiperidin-4-OL

Molecular Formula

C14H19Cl2NO

Molecular Weight

288.2 g/mol

IUPAC Name

4-(2,3-dichlorophenyl)-1-propylpiperidin-4-ol

InChI

InChI=1S/C14H19Cl2NO/c1-2-8-17-9-6-14(18,7-10-17)11-4-3-5-12(15)13(11)16/h3-5,18H,2,6-10H2,1H3

InChI Key

DAYTXUNUACNFMC-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(CC1)(C2=C(C(=CC=C2)Cl)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Preparation according to Example 2: 4-(2,3-dichlorophenyl)piperidin-4-ol (0.43 g, 1.75 mmol), acetonitrile (20 ml), potassium carbonate (0.59 g, 4.3 mmol), iodopropane (0.15 ml, 1.9 mmol). Yield: 0.29 g, 57%. The amine was converted to the hydrochloric acid salt and recrystallized from ethanol/diethyl ether: M.p. 181-183° C. MS m/z (relative intensity, 70 eV) 289 (M+, 2), 287 (M+, 4), 260 (64), 258 (bp) 240 (33).
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0.59 g
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

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